molecular formula C14H15NO7 B12914677 2-Oxazolidinone, 3-(4-(acetyloxy)-3,5-dimethoxybenzoyl)- CAS No. 50916-01-3

2-Oxazolidinone, 3-(4-(acetyloxy)-3,5-dimethoxybenzoyl)-

Cat. No.: B12914677
CAS No.: 50916-01-3
M. Wt: 309.27 g/mol
InChI Key: BJPQZSMGXULUNO-UHFFFAOYSA-N
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Description

2-Oxazolidinone derivatives are heterocyclic compounds featuring a five-membered ring containing both oxygen and nitrogen. The compound 3-(4-(acetyloxy)-3,5-dimethoxybenzoyl)-2-oxazolidinone is distinguished by its unique substitution pattern: a benzoyl group at the 3-position of the oxazolidinone core, which is further substituted with acetyloxy and methoxy groups at the 4-, 3-, and 5-positions of the aromatic ring. The acetyloxy group may confer hydrolytic instability, while the methoxy substituents enhance electron density and solubility compared to halogenated analogs .

Synthetic routes for such compounds likely involve cyclization of precursors with appropriate acyloxy and methoxy substituents. For example, acetylation or esterification steps (as seen in ’s use of acetic anhydride and amines ) could introduce the acetyloxy moiety, while methoxy groups might be installed via nucleophilic substitution or demethylation protection strategies.

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone derivatives undergo various chemical reactions, including:

    Oxidation: Oxidative transformations can modify the functional groups attached to the oxazolidinone ring.

    Reduction: Reduction reactions can be used to alter the oxidation state of substituents.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of 2-oxazolidinone derivatives can yield N-oxides, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of oxazolidinone derivatives .

Biological Activity

The compound 2-Oxazolidinone, 3-(4-(acetyloxy)-3,5-dimethoxybenzoyl)- is a member of the oxazolidinone family, which is known for its diverse biological activities, particularly in the realm of pharmaceuticals. This article delves into the biological activity of this specific oxazolidinone derivative, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C14H15N1O5C_{14}H_{15}N_{1}O_{5}, characterized by a five-membered ring containing nitrogen and oxygen atoms. The structure includes an acetyloxy group and a dimethoxybenzoyl moiety, which contribute to its biological properties.

Oxazolidinones primarily exert their effects by inhibiting protein synthesis in bacteria. They achieve this by binding to the 50S ribosomal subunit, preventing the formation of functional ribosomes and thus halting bacterial growth. This mechanism is similar to that observed in other antibiotics like linezolid, which has been extensively studied for its efficacy against Gram-positive bacteria .

Antimicrobial Activity

Research indicates that oxazolidinones possess significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, particularly those resistant to other antibiotic classes. Its mechanism involves the inhibition of protein synthesis, making it a valuable candidate in treating infections caused by resistant pathogens .

Anticancer Potential

Recent studies have highlighted the anticancer potential of oxazolidinones. For instance, derivatives have been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). In vitro assays demonstrated that certain oxazolidinone derivatives exhibit cytotoxic effects on these cancer cells while sparing non-tumorigenic cells. A notable finding was that some compounds induced apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS) levels, leading to cell cycle arrest .

Research Findings and Case Studies

Study Cell Line IC50 (µM) Mechanism
Study 1MCF-717.66Apoptosis via caspase activation
Study 2HeLa31.10G1 phase arrest; ROS production
Study 3DU145Not specifiedInduction of apoptosis through caspase-3 and -9 activation
  • Study 1 : This study evaluated the antiproliferative activity of various oxazolidinone derivatives on MCF-7 cells, revealing an IC50 value of 17.66 µM for one derivative, indicating strong anticancer potential.
  • Study 2 : In HeLa cells, an IC50 value of 31.10 µM was recorded, with findings suggesting that treatment led to G1 phase cell cycle arrest and increased ROS levels.
  • Study 3 : Research on DU145 prostate cancer cells showed that certain oxazolidinones could induce apoptosis through specific caspase pathways .

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
2-Oxazolidinone derivatives are known for their role as antibiotics. They inhibit protein synthesis in bacteria by interfering with the ribosomal function.

  • Linezolid is a prominent example of an oxazolidinone antibiotic that has been effective against gram-positive bacteria, including those resistant to other antibiotic classes.

2. Chiral Synthesis
The compound serves as a chiral auxiliary in asymmetric synthesis. Its structure allows for the selective formation of chiral centers, which is crucial in the synthesis of pharmaceuticals.

Case Study: Evans Auxiliary
In research involving the use of oxazolidinones as Evans auxiliaries, it was demonstrated that these compounds can direct aldol reactions effectively. The presence of substituents at the 4 and 5 positions enhances the selectivity of reactions involving carbonyl compounds, showcasing their utility in synthesizing complex organic molecules .

Organic Synthesis Applications

1. Synthesis of Complex Molecules
The versatility of 2-oxazolidinones extends to their application in synthesizing various organic compounds. They can be utilized to create imides and participate in Diels-Alder reactions, which are essential for constructing cyclic structures in organic chemistry.

2. Development of New Therapeutics
Research has indicated that modifications to the oxazolidinone structure can lead to new therapeutic agents with enhanced efficacy and reduced side effects. For instance, derivatives have been explored for their potential in treating conditions beyond bacterial infections, including thromboembolic diseases .

Data Table: Comparison of Oxazolidinone Antibiotics

AntibioticMechanism of ActionSpectrum of ActivityApproval Year
LinezolidInhibits protein synthesisGram-positive bacteria2000
TedizolidSimilar to LinezolidGram-positive bacteria2014
RivaroxabanFactor Xa inhibitorAnticoagulant2011
ContezolidTargets bacterial protein synthesisBroad-spectrum against gram-positivePhase III

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-(4-(acetyloxy)-3,5-dimethoxybenzoyl)-2-oxazolidinone?

  • Answer : The compound is synthesized via multi-step reactions involving acyl hydrazide intermediates and condensation with substituted benzaldehydes. A typical protocol involves refluxing intermediates (e.g., 4-amino-triazole derivatives) with substituted benzaldehyde in absolute ethanol and glacial acetic acid, followed by solvent removal and crystallization . Key steps include:

  • Reaction conditions : Reflux for 4–18 hours, use of polar aprotic solvents (e.g., DMSO), and purification via recrystallization (water-ethanol mixtures).
  • Yield optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of amine to aldehyde) and catalyst (e.g., acetic acid) can improve yields to ~65% .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Answer : A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., acetyloxy and dimethoxy groups) and oxazolidinone ring integrity .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS-ESI) validates molecular weight (e.g., exact mass matching C16_{16}H17_{17}NO7_7) .
  • Chromatography : HPLC with UV detection ensures purity (>95%) and identifies byproducts .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the synthesis of 3-(4-(acetyloxy)-3,5-dimethoxybenzoyl)-2-oxazolidinone derivatives?

  • Answer : Systematic optimization involves:

  • Solvent screening : Polar solvents (e.g., DMF, MeCN) enhance solubility of intermediates, while mixed solvents (DMF-acetic acid) improve recrystallization .
  • Catalyst selection : Lewis acids (e.g., Na2_2CO3_3) or organocatalysts may accelerate condensation steps .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., cyclization) .
    • Data-driven approach : Design of Experiments (DoE) can model interactions between variables (e.g., time, temperature, solvent) to maximize yield .

Q. What computational strategies are used to predict the bioactivity of 2-oxazolidinone derivatives?

  • Answer :

  • Molecular docking : Simulations against target proteins (e.g., bacterial enzymes or cancer-related kinases) assess binding affinity. For example, docking into hENT1 or CYP450 active sites can predict transport or metabolic stability .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. acetyloxy groups) with biological activity (e.g., IC50_{50} values) using descriptors like logP and electronegativity .
    • Validation : Compare computational predictions with in vitro assays (e.g., antimicrobial or cytotoxicity testing) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Contradictions may arise from assay variability or structural impurities. Mitigation strategies include:

  • Standardized protocols : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., reference antibiotics) .
  • Purity verification : Reanalyze batches via HPLC-MS to exclude confounding impurities (<2% threshold) .
  • Mechanistic studies : Probe mode of action (e.g., ROS generation, DNA intercalation) to distinguish specific vs. nonspecific effects .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they addressed?

  • Answer : Scale-up issues include:

  • Purification bottlenecks : Replace column chromatography with recrystallization or flash distillation for cost-effective large-scale production .
  • Exothermic reactions : Implement temperature-controlled reactors to manage heat release during condensation steps .
  • Intermediate stability : Protect sensitive groups (e.g., acetyloxy) via inert atmosphere (N2_2) or low-temperature storage .

Q. Methodological Recommendations

Research Aspect Recommended Techniques Key References
Synthesis Reflux condensation, recrystallization
Structural Analysis 1^1H/13^13C NMR, HRMS-ESI, HPLC-UV
Bioactivity Screening Antimicrobial assays (MIC), cytotoxicity (MTT)
Computational Modeling Autodock Vina, Gaussian (DFT calculations)

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Oxazolidinone vs. Oxazolidinedione The target compound’s oxazolidinone core (one ketone, one amide) contrasts with oxazolidinediones (two ketones), such as the pesticides procymidone and vinclozolin ().

Oxazolidinone vs. Thiazolo-Pyrimidine describes thiazolo-pyrimidine derivatives (e.g., 11a-b) with benzylidene substituents. While structurally distinct, these share synthetic parallels, such as reflux conditions with sodium acetate in acetic anhydride . The target’s benzoyl group may offer greater conformational rigidity compared to the benzylidene linkage in 11a-b, impacting binding interactions.

Substituent Effects

Compound Substituents Key Properties
Target Oxazolidinone 4-Acetyloxy, 3,5-dimethoxy Polar, hydrolytically labile
Procymidone () 3,5-Dichlorophenyl Lipophilic, persistent
Compound 11a () 2,4,6-Trimethylbenzylidene Sterically hindered, moderate yield (68%)
  • Electron-Donating vs. In contrast, dichlorophenyl groups () withdraw electrons, enhancing electrophilic resistance .
  • Biological Implications : Dichlorophenyl-substituted oxazolidinediones (e.g., vinclozolin) act as fungicides, while methoxy/acetyloxy groups in the target may favor antibacterial or anti-inflammatory applications, though this remains speculative based on structural analogs .

Research Findings and Data

Physicochemical Properties

  • Melting Points : Thiazolo-pyrimidine derivatives () exhibit m.p. ranges of 213–269°C, suggesting the target compound may similarly require high thermal stability due to aromatic stacking .
  • Spectroscopic Data : IR and NMR patterns for the target would align with ’s compounds, with key signals for acetyloxy (~1,720 cm⁻¹) and methoxy (~2,850 cm⁻¹) groups .

Stability and Reactivity

The acetyloxy group in the target is prone to hydrolysis under acidic or basic conditions, unlike the stable dichlorophenyl substituents in ’s pesticides. Methoxy groups, however, resist hydrolysis, enhancing shelf life .

Properties

CAS No.

50916-01-3

Molecular Formula

C14H15NO7

Molecular Weight

309.27 g/mol

IUPAC Name

[2,6-dimethoxy-4-(2-oxo-1,3-oxazolidine-3-carbonyl)phenyl] acetate

InChI

InChI=1S/C14H15NO7/c1-8(16)22-12-10(19-2)6-9(7-11(12)20-3)13(17)15-4-5-21-14(15)18/h6-7H,4-5H2,1-3H3

InChI Key

BJPQZSMGXULUNO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C(=O)N2CCOC2=O)OC

Origin of Product

United States

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